molecular formula C9H9ClO2 B1296472 2-Chlorophenyl propionate CAS No. 60202-89-3

2-Chlorophenyl propionate

Cat. No. B1296472
CAS RN: 60202-89-3
M. Wt: 184.62 g/mol
InChI Key: YVVXKLRCRMYJIP-UHFFFAOYSA-N
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Description

2-Chlorophenyl propionate is a chemical compound with the CAS Number: 60202-89-3 and a molecular weight of 184.62 . Its IUPAC name is 2-chlorophenyl propionate .

Scientific Research Applications

Detoxification of Herbicides

  • Herbicide Detoxification : Research by Collet and Pont (1978) indicates that 2-Chlorophenyl propionate, particularly its methyl ester form, undergoes rapid hydrolysis in wheat coleoptiles. This process involves degradation or conjugation with cysteine in vivo, hinting at potential pathways for herbicide detoxification in plants (Collet & Pont, 1978).

Analytical Chemistry

  • Quantitative Determination in Products : A method for the quantitative determination of the methyl ester of 2-Chlorophenyl propionic acid in technical and formulated products was developed by Výboh et al. (1972). This method has applications in quality control of herbicide formulations (Výboh et al., 1972).

Environmental Chemistry

  • Photocatalytic Degradation Studies : Lin et al. (2018) investigated the use of copper-doped titanium dioxide in the degradation of chlorophenols, including 2-Chlorophenyl propionate, under visible light. This research provides insights into potential environmental remediation techniques (Lin et al., 2018).
  • Methanogenic Degradation of Chlorinated Phenols : Häggblom et al. (1993) explored the degradation of chlorinated phenols, including 2-Chlorophenyl propionate, under methanogenic conditions. This study contributes to understanding how such compounds are broken down in anaerobic environments (Häggblom et al., 1993).

Microbial Biodegradation

  • Degradation by Bacteria : Research by Dong Yihua et al. (2011) identified a strain of Rhodopseudomonas palustris capable of degrading o-chlorophenol, a compound closely related to 2-Chlorophenyl propionate. The study highlights the potential for bioremediation using specific bacterial strains (Dong Yihua et al., 2011).

Material Science

  • Adsorption Studies : Kamaraj et al. (2018) conducted a study on the adsorption of hazardous 2-Chlorophenyl propionate using zinc hydroxide. This research contributes to the development of materials for removing environmental pollutants (Kamaraj et al., 2018).

properties

IUPAC Name

(2-chlorophenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVXKLRCRMYJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323566
Record name 2-chlorophenyl propionate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl propionate

CAS RN

60202-89-3
Record name Propanoic acid, 2-chlorophenyl ester
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Record name NSC 404315
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Record name 2-chlorophenyl propionate
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Record name Propanoic acid, 2-chlorophenyl ester
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Synthesis routes and methods I

Procedure details

o-Chlorophenol (64 g, 0.5 mole) and propionyl chloride (50 g, 0.55 mole) were mixed at room temperature and then heated at 100° C. (steam bath) for 2-3 hrs. Hydrogen chloride gas was evolved. After 2-3 hrs the reaction mixture was distilled in vacuo and gave 78.8 g (86%) of o-chlorophenyl propionate, bp 11 mm=111° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution, cooled to 10° C., of 2-chlorophenol (100 g, 0.778 mol) in 250 ml of dichloromethane is slowly admixed with triethylamine (120.7 ml). A solution of 60.7 ml of propionyl chloride in 60 ml of dichloromethane is added slowly dropwise to this mixture over the course of an hour. Following the addition of the propionyl chloride, the mixture is allowed to come slowly to room temperature and is stirred at room temperature for a total of five hours. Following removal of the triethylammonium chloride by filtration, the filtrate is diluted with 100 ml of dichloromethane and washed with 0.1 N hydrochloric acid (500 ml), 0.1 M aqueous sodium hydroxide solution (500 ml) and water (500 ml). The organic phase is dried over sodium sulphate (100 g) for three hours. After the drying agent has been removed by filtration, the solvent is removed on a rotary evaporator. Distillation of the oily yellow residue under reduced pressure gives 129.2 g (90% yield) of 2-chlorophenyl propionate as a colourless liquid (bp 90-93° C./0.3 mm).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
120.7 mL
Type
reactant
Reaction Step Two
Quantity
60.7 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
IA Sayyed, DG Panse, BM Bhawal… - Synthetic …, 2000 - Taylor & Francis
An Efficient Synthesis of N-Alkyl-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid via 2-(2',2',2'-Tri-Chloro)Ethylidene Page 1 SYNTHETIC COMMUNICATIONS, 30( 14), 2533-2540 (2000) AN EFFICIENT …
Number of citations: 6 www.tandfonline.com
A Kaiser, KK Mayer, A Sellmer, W Wiegrebe - Monatshefte für Chemie …, 2003 - Springer
The molecular ion 1 of N-(n-propoxy)benzaldimine I rearranges by an 1,5-H-shift to the δ-distonic ion 2 which subsequently cyclizes to the α-distonic ion 3. Homolytic cleavage of the N–…
Number of citations: 15 link.springer.com
Y Fu, GH Hou, JH Xie, L Xing, LX Wang… - The Journal of Organic …, 2004 - ACS Publications
New monodentate chiral phosphonites were synthesized from enantiomerically pure 1,1‘-spirobiindane-7,7‘-diol. The phosphonites 2 were efficient ligands for the Rh-catalyzed …
Number of citations: 93 pubs.acs.org
VS Matiichuk, ND Obushak, VM Tsyalkovskii - Russian journal of organic …, 2005 - Springer
Meerwein reactions of arenediazonium bromides with methyl and ethyl acrylates gave 3-aryl-2-bromopropionic acid esters which were subjected to cyclocondensation with N-(2-pyridyl)…
Number of citations: 6 link.springer.com
JL O'Connell, JS Simpson, PG Dumanski… - Organic & …, 2006 - pubs.rsc.org
The aromatic halogenation of simple alkylbenzenes with chlorine proceeds smoothly in acetic acid but is much less efficient in less polar solvents. By contrast chlorination of ω-…
Number of citations: 18 pubs.rsc.org
Y Fu, XX Guo, SF Zhu, AG Hu, JH Xie… - The Journal of Organic …, 2004 - ACS Publications
Novel chiral monodentate phosphorus ligands, SIPHOS, were conveniently synthesized from 1,1‘-spirobiindane-7,7‘-diol. The Rh complexes of SIPHOS can catalyze the hydrogenation …
Number of citations: 109 pubs.acs.org
YS Kim, MJ Kil, SU Kang, HC Ryu, MS Kim… - Bioorganic & medicinal …, 2012 - Elsevier
Structure–activity relationships for the A-region in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists have been investigated. Among …
Number of citations: 14 www.sciencedirect.com
P Sonnet, P Dallemagne, J Guillon… - Bioorganic & medicinal …, 2000 - Elsevier
We report herein the design and the synthesis of some aryl-substituted pyrrolizine and indolizine derivatives, on the basis of a hypothetical pharmacophore structure designed to fit the …
Number of citations: 150 www.sciencedirect.com
S Kostrun, A Fajdetic, D Pesic, K Brajsa… - Journal of Medicinal …, 2021 - ACS Publications
Interleukin 17 (IL-17) cytokines promote inflammatory pathophysiology in many autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory …
Number of citations: 4 pubs.acs.org
VD Chaube - 2005 - dspace.ncl.res.in
Oxidation Reactions”, submitted for the Degree of Doctor of Philosophy to the University of Pune, has been carried out by me at Catalysis Division, National Chemical Laboratory, Pune …
Number of citations: 0 dspace.ncl.res.in

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